3-Hydroxy-2-naphthoic acid

Description

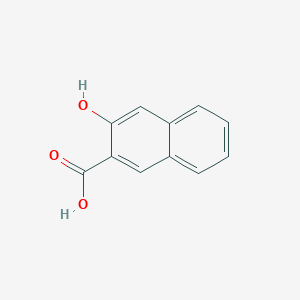

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKYHXVLJMQRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14206-62-3 (sodium salt) | |

| Record name | 3-Hydroxy-2-naphthalenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3026560 | |

| Record name | 3-Hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pale yellow solid; [Merck Index] Pale yellow crystalline solid; [MSDSonline], YELLOW CRYSTALS. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2-naphthalenecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXY-2-NAPHTHOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1759 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>150 °C c.c. | |

| Record name | HYDROXY-2-NAPHTHOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1759 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in benzene, chloroform, alkaline soln; freely soluble in alcohol and ether, SOL IN TOLUENE, 0.1 wt% in water at 25 °C, Solubility in water, g/100ml: 0.047 (very poor) | |

| Record name | 3-HYDROXY-2-NAPHTHALENECARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXY-2-NAPHTHOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1759 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000054 [mmHg], Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | 3-Hydroxy-2-naphthalenecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXY-2-NAPHTHOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1759 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Very pale yellow crystals, Yellow rhombic leaflets | |

CAS No. |

92-70-6 | |

| Record name | 3-Hydroxy-2-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-naphthalenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-naphthoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYNAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7S9D784HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-HYDROXY-2-NAPHTHALENECARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXY-2-NAPHTHOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1759 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

222-223 °C, Lemon to greenish yellow, odorless powder, MP: 218 °C (minimum) /Commercial product, 98% purity/, 220 °C | |

| Record name | 3-HYDROXY-2-NAPHTHALENECARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXY-2-NAPHTHOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1759 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-2-naphthoic Acid: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-naphthoic acid, also known as β-oxynaphthoic acid or BON acid, is an important aromatic organic compound with the chemical formula C₁₁H₈O₃.[1][2] It serves as a crucial intermediate in the synthesis of a wide array of commercial products, most notably azo dyes and pigments.[1][3] Beyond its role in the coloration industry, this compound and its derivatives are gaining increasing attention in the pharmaceutical and life sciences sectors for their potential therapeutic properties.[2][3] Recent studies have highlighted its role as a chemical chaperone in mitigating endoplasmic reticulum (ER) stress, with implications for metabolic diseases such as type 2 diabetes. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound, tailored for a technical audience.

Chemical Structure and Properties

This compound consists of a naphthalene (B1677914) bicyclic aromatic system substituted with a hydroxyl (-OH) group at the 3-position and a carboxylic acid (-COOH) group at the 2-position.[2] The presence of both a phenolic hydroxyl group and a carboxylic acid group dictates its chemical reactivity and physical properties, including its acidic nature and participation in hydrogen bonding.[4]

Below is a diagram of the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| IUPAC Name | 3-hydroxynaphthalene-2-carboxylic acid | [5][6][7] |

| Molecular Formula | C₁₁H₈O₃ | [1][5][8] |

| Molecular Weight | 188.18 g/mol | [2][5][8] |

| Appearance | Pale yellow to beige-brown fine crystalline powder | [2][4] |

| Melting Point | 218-224 °C (decomposes) | [2][4][9] |

| Boiling Point | Decomposes above 400 °C | [10] |

| Solubility | Practically insoluble in cold water; slightly soluble in hot water; soluble in ethanol (B145695), ether, chloroform, and alkaline aqueous solutions. | [2][4][11] |

| pKa | 2.79 - 2.8 | [5][10][12] |

| logP | 3.05 | [5] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features | References |

| ¹H NMR | Spectra available in DMSO-d₆. | [13] |

| ¹³C NMR | Spectra have been recorded. | [5][14] |

| IR Spectroscopy | Conforms to structure, showing characteristic peaks for O-H, C=O, and aromatic C-H bonds. | [3][7] |

| UV-Vis Spectroscopy | Maximum absorption at 395 nm in H₂O (pH 3.5). | [15][16] |

| Mass Spectrometry | LC-MS data available. | [5] |

Experimental Protocols

Synthesis via Kolbe-Schmitt Reaction

The industrial synthesis of this compound is primarily achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of 2-naphthol.[1][10]

Reaction Scheme:

2-Naphthol is first treated with a strong base, such as sodium hydroxide (B78521), to form the sodium 2-naphthoxide salt. This salt is then heated under pressure with carbon dioxide, leading to the electrophilic substitution of a carboxyl group onto the naphthalene ring. The reaction mixture is subsequently acidified to yield this compound.

Detailed Protocol:

While specific industrial protocols are proprietary, a general laboratory procedure is as follows:

-

Formation of Sodium 2-Naphthoxide: 2-Naphthol is reacted with a stoichiometric amount of sodium hydroxide in a suitable solvent. The water is then removed by dehydration to obtain the anhydrous sodium 2-naphthoxide.[17]

-

Carboxylation: The anhydrous sodium 2-naphthoxide is transferred to a high-pressure reactor (autoclave). The reactor is pressurized with carbon dioxide gas (typically to 100 atm) and heated to a high temperature (around 125 °C). The reaction is allowed to proceed for several hours.[10]

-

Work-up and Isolation: After the reaction is complete, the reactor is cooled, and the pressure is released. The reaction mixture, containing the sodium salt of this compound, is dissolved in hot water.

-

Acidification: The aqueous solution is then acidified with a strong acid, such as sulfuric or hydrochloric acid, to precipitate the free this compound.[17]

-

Purification: The crude product is collected by filtration, washed with water to remove any remaining salts and unreacted starting materials, and then purified, typically by recrystallization from a suitable solvent like ethanol or acetic acid.[18]

Below is a diagram illustrating the general workflow for the Kolbe-Schmitt synthesis of this compound.

Caption: General workflow for the Kolbe-Schmitt synthesis.

Purification by Recrystallization

Recrystallization is a standard method for purifying crude this compound. The choice of solvent is critical for effective purification.

General Protocol:

-

Solvent Selection: Identify a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol and acetic acid are commonly used.

-

Dissolution: The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals.

-

Isolation of Crystals: The crystals are collected by vacuum filtration.

-

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: The purified crystals are dried in an oven or under vacuum to remove any residual solvent.[18]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a common analytical technique for assessing the purity of this compound and for quantitative analysis.

Illustrative HPLC Method:

-

Column: A reverse-phase column, such as a C18 column, is typically used.[8]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of phosphoric acid or formic acid to control pH) is used. A common mobile phase composition is acetonitrile and water containing phosphoric acid.[8]

-

Detection: UV detection is suitable, with the wavelength set at or near the absorption maximum of this compound (e.g., 254 nm or 395 nm).[6]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[6]

-

Sample Preparation: A known concentration of the this compound sample is prepared by dissolving it in the mobile phase or a suitable solvent.

Assay by Acid-Base Titration

The carboxylic acid functionality of this compound allows for its quantification by acid-base titration.

General Protocol:

-

Sample Preparation: An accurately weighed sample of this compound is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water, as it has limited solubility in water alone.

-

Indicator Selection: A suitable pH indicator that changes color in the appropriate pH range for the titration of a weak acid with a strong base is chosen. Phenolphthalein is a common choice.[15]

-

Titration: The sample solution is titrated with a standardized solution of a strong base, typically sodium hydroxide (NaOH), until the endpoint is reached, as indicated by the color change of the indicator.[15]

-

Calculation: The purity of the this compound can be calculated based on the volume and concentration of the NaOH solution used and the initial mass of the sample.

Biological Activity: Role in Mitigating Endoplasmic Reticulum (ER) Stress

Recent research has identified this compound as a chemical chaperone that can alleviate ER stress.[4] ER stress is a condition where the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum triggers a cellular stress response known as the unfolded protein response (UPR). Chronic ER stress is implicated in the pathophysiology of various diseases, including type 2 diabetes and hypertension.[1][12]

This compound has been shown to suppress the UPR by down-regulating key markers of ER stress, including the phosphorylation of PERK (protein kinase RNA-like endoplasmic reticulum kinase) and IRE1α (inositol-requiring enzyme 1α), and the expression of GRP78 (glucose-regulated protein 78) and CHOP (C/EBP homologous protein).[5]

Impact on Insulin (B600854) Signaling

ER stress is known to contribute to insulin resistance. By reducing ER stress, this compound can restore insulin signaling. It has been demonstrated to reduce the phosphorylation of JNK (c-Jun N-terminal kinase) and IKKβ (inhibitor of nuclear factor kappa-B kinase subunit beta), which are downstream of the UPR and can inhibit insulin signaling by phosphorylating insulin receptor substrate 1 (IRS1) at serine residues. Consequently, this compound restores the normal insulin signaling cascade involving the insulin receptor, IRS1, and Akt, leading to improved glucose uptake.[4]

The diagram below illustrates the proposed mechanism by which this compound mitigates ER stress and improves insulin signaling.

Caption: 3-HNA mitigates ER stress, thereby improving insulin signaling.

Conclusion

This compound is a versatile chemical with a well-established role in the dye and pigment industry and emerging applications in the pharmaceutical sector. Its chemical properties, dictated by its naphthol and carboxylic acid moieties, are well-characterized. The synthesis and purification of this compound rely on established chemical principles, primarily the Kolbe-Schmitt reaction and recrystallization. The recent discovery of its function as a chemical chaperone that can alleviate ER stress and improve insulin signaling opens up new avenues for research and drug development, particularly in the context of metabolic diseases. This guide provides a foundational technical overview for professionals working with or interested in the multifaceted nature of this compound.

References

- 1. Endoplasmic Reticulum Chemical Chaperone this compound Reduces Angiotensin II-Induced Vascular Remodeling and Hypertension In Vivo and Protein Synthesis In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Chaperones to Inhibit Endoplasmic Reticulum Stress: Implications in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Natural Occurring Compounds Targeting Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-diabetic effect of this compound, an endoplasmic reticulum stress-reducing chemical chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxynaphthoic Acids Identified in a High Throughput Screening Potently Ameliorate Endoplasmic Reticulum Stress as Novel Chemical Chaperones [jstage.jst.go.jp]

- 6. pharmtech.com [pharmtech.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. ucj.org.ua [ucj.org.ua]

- 10. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 11. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]

- 12. Endoplasmic Reticulum Chemical Chaperone 3‐Hydroxy‐2‐Naphthoic Acid Reduces Angiotensin II‐Induced Vascular Remodeling and Hypertension In Vivo and Protein Synthesis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. HPLC analytical Method development: an overview [pharmacores.com]

- 15. alameda.edu [alameda.edu]

- 16. asdlib.org [asdlib.org]

- 17. Page loading... [guidechem.com]

- 18. mt.com [mt.com]

Spectroscopic Analysis of 3-Hydroxy-2-naphthoic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-2-naphthoic acid (CAS No: 92-70-6), a key intermediate in the synthesis of various dyes and pigments. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra are crucial for structural elucidation.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons present in the molecule and their chemical environment. The data presented here was obtained in a DMSO-d₆ solvent.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.8 (approx.) | Singlet (broad) | 1H | -COOH |

| 8.33 | Doublet | 1H | Ar-H |

| 7.93 | Doublet | 1H | Ar-H |

| 7.80 | Triplet | 1H | Ar-H |

| 7.65 (approx.) | Multiplet | 2H | Ar-H |

| 7.42 | Triplet | 1H | Ar-H |

Note: The broad singlet corresponding to the carboxylic acid proton can exchange with water in the solvent, which may affect its chemical shift and appearance.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. The data was acquired in a DMSO-d₆ solvent.[2]

| Chemical Shift (δ) ppm | Assignment |

| 172.99 | C=O (Carboxylic acid) |

| 160.78 | C-OH |

| 135.26 | Ar-C |

| 131.99 | Ar-C |

| 129.19 | Ar-C |

| 128.47 | Ar-C |

| 127.39 | Ar-C |

| 125.02 | Ar-C |

| 123.81 | Ar-C |

| 119.33 | Ar-C |

| 108.52 | Ar-C |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A small amount of this compound (approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1][2] The sample is transferred to a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer, such as a 400 MHz instrument, is used for analysis.

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-15 ppm).

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width is set to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The following table summarizes the characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2500 (broad) | Strong | O-H stretch (Carboxylic acid) |

| ~3400 (broad) | Medium | O-H stretch (Phenolic) |

| ~1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, 1500, 1450 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid/Phenol) |

| ~900-675 | Medium-Strong | C-H bend (Aromatic out-of-plane) |

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, several methods can be employed.[3][4][5][6]

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[3]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.[3]

-

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[3]

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be ground to a fine powder to reduce scattering of the IR radiation.[5]

-

Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Mount the pellet in the spectrometer's sample holder and obtain the spectrum.

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or ZnSe).[7]

-

Apply pressure using an anvil to ensure good contact between the sample and the crystal.[7]

-

Acquire the IR spectrum. This method requires minimal sample preparation.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

The mass spectrum of this compound is typically obtained using electron ionization (EI).

| m/z | Relative Intensity | Assignment |

| 188 | High | [M]⁺ (Molecular ion) |

| 170 | High | [M - H₂O]⁺ |

| 142 | Medium | [M - H₂O - CO]⁺ |

| 114 | Medium | [M - H₂O - CO - CO]⁺ or [C₉H₆]⁺ |

The molecular ion peak at m/z 188 corresponds to the molecular weight of this compound (C₁₁H₈O₃).[8][9] The fragmentation pattern shows the loss of water (H₂O) and carbon monoxide (CO) molecules.

Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. For a solid sample, it can be introduced directly using a solid probe, which is heated to vaporize the sample into the gas phase.[10]

Ionization: Electron Ionization (EI) is a common method. In the ion source, the vaporized sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[11] This causes an electron to be ejected from the molecule, forming a positively charged molecular ion ([M]⁺).[11]

Mass Analysis: The generated ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[11]

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.[11] The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.[12]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mmrc.caltech.edu [mmrc.caltech.edu]

- 7. amherst.edu [amherst.edu]

- 8. This compound | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Naphthalenecarboxylic acid, 3-hydroxy- [webbook.nist.gov]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide on the Solubility of 3-Hydroxy-2-naphthoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-hydroxy-2-naphthoic acid in a range of common organic solvents. The data presented is crucial for process development, purification, and formulation in the pharmaceutical and chemical industries.

Introduction

This compound (3H2NA), a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals, exists as a pale yellow crystalline powder.[1][2] Its solubility is a critical parameter for its application and synthesis, influencing reaction kinetics, crystallization, and purification processes.[1][2] This document outlines the quantitative solubility of 3H2NA in various organic solvents and details the experimental methodology used for these determinations.

Qualitatively, this compound is described as soluble in ethanol, ether, benzene, chloroform, and alkaline solutions.[2][3][4][5] It is slightly soluble in hot water and practically insoluble in cold water.[2][4]

Quantitative Solubility Data

The solubility of this compound was systematically determined in ten different organic solvents at temperatures ranging from 293.15 K to 333.15 K.[6] The study found that solubility increases with a rise in temperature across all tested solvents.[1][6]

The following tables summarize the mole fraction solubility (x) of this compound in various pure organic solvents at different temperatures.

Table 1: Solubility of this compound in Alcohols

| Temperature (K) | Methanol (x) | Ethanol (x) | n-Propanol (x) | Isopropanol (x) | n-Butanol (x) | Isobutanol (x) |

| 293.15 | 0.0489 | 0.0415 | 0.0385 | 0.0351 | 0.0345 | 0.0304 |

| 298.15 | 0.0583 | 0.0498 | 0.0463 | 0.0423 | 0.0416 | 0.0368 |

| 303.15 | 0.0693 | 0.0597 | 0.0556 | 0.0509 | 0.0501 | 0.0444 |

| 308.15 | 0.0821 | 0.0713 | 0.0665 | 0.0610 | 0.0600 | 0.0533 |

| 313.15 | 0.0971 | 0.0848 | 0.0792 | 0.0728 | 0.0717 | 0.0638 |

| 318.15 | 0.1145 | 0.1006 | 0.0941 | 0.0866 | 0.0854 | 0.0761 |

| 323.15 | 0.1348 | 0.1189 | 0.1115 | 0.1027 | 0.1014 | 0.0905 |

| 328.15 | 0.1584 | 0.1404 | 0.1318 | 0.1215 | 0.1201 | 0.1073 |

| 333.15 | 0.1858 | 0.1655 | 0.1555 | 0.1435 | 0.1419 | 0.1271 |

Table 2: Solubility of this compound in Other Organic Solvents

| Temperature (K) | Acetone (x) | Acetic Acid (x) | Methyl Acetate (x) | Ethyl Acetate (x) |

| 293.15 | 0.1135 | 0.0211 | 0.0592 | 0.0521 |

| 298.15 | 0.1323 | 0.0251 | 0.0701 | 0.0618 |

| 303.15 | 0.1539 | 0.0298 | 0.0828 | 0.0731 |

| 308.15 | 0.1786 | 0.0354 | 0.0976 | 0.0863 |

| 313.15 | 0.2069 | 0.0420 | 0.1148 | 0.1017 |

| 318.15 | 0.2392 | 0.0498 | 0.1348 | 0.1196 |

| 323.15 | 0.2760 | 0.0591 | 0.1581 | 0.1405 |

| 328.15 | 0.3179 | 0.0701 | 0.1851 | 0.1648 |

| 333.15 | 0.3655 | 0.0832 | 0.2165 | 0.1931 |

Data sourced from the Journal of Chemical & Engineering Data.[6]

Experimental Protocol: Gravimetric Method

The solubility data presented was determined using a static gravimetric method.[1][6] This reliable technique involves measuring the mass of solute dissolved in a known mass of solvent at a constant temperature.

Apparatus and Materials:

-

Conical flasks (100 mL)

-

Water bath shaker for temperature control

-

Syringe (5 mL) with a 0.22 μm filter

-

Petri dishes

-

Analytical balance (accuracy ±0.0001 g)

-

Vacuum drying oven

-

This compound (solute)

-

Selected organic solvents

Procedure:

-

An excess amount of this compound was added to 40 mL of the chosen solvent in a conical flask.[1]

-

The flask was placed in a water bath shaker to maintain a constant temperature. The temperature was monitored with a thermometer having a standard uncertainty of 0.1 K.[1]

-

The mixture was continuously shaken for 72 hours to ensure equilibrium was reached, followed by a 24-hour static settling period.[1]

-

After settling, the supernatant was carefully drawn using a 5 mL syringe and immediately filtered through a 0.22 μm filter to remove any undissolved solid particles.[1]

-

The filtered solution was then transferred to a pre-weighed Petri dish and the total mass was recorded using an analytical balance.[1]

-

The Petri dish containing the solution was placed in a vacuum drying oven at 313.15 K for 48 hours to evaporate the solvent.[1]

-

After the initial 48 hours, the dish was weighed every 2 hours until the mass difference between two consecutive measurements was no more than 0.004 g, indicating complete solvent evaporation.[1]

-

The final mass of the solid residue (solute) was recorded.

-

The experiment was repeated at least three times for each solvent and temperature to ensure accuracy, and the average value was taken.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the gravimetric method used for solubility determination.

Caption: Workflow for the gravimetric determination of solubility.

Data Modeling and Correlation

The experimental solubility data was correlated using several thermodynamic models, including the modified Apelblat equation, the λh equation, the non-random two-liquid (NRTL) model, and the universal quasi-chemical (UNIQUAC) model.[1][6] The results from these models showed good agreement with the measured experimental data, providing a robust framework for predicting the solubility of this compound under various conditions.[1][6]

The diagram below shows the logical relationship between the experimental data and the thermodynamic modeling.

Caption: Relationship between experimental data and thermodynamic modeling.

Conclusion

This guide provides essential quantitative data on the solubility of this compound in a variety of organic solvents, which is fundamental for its industrial production and application.[6] The detailed experimental protocol for the gravimetric method offers a clear and reproducible procedure for solubility determination. The successful correlation of the experimental data with established thermodynamic models further enhances the utility of this information, allowing for accurate solubility predictions.

References

An In-depth Technical Guide to the Physical Properties of 3-Hydroxy-2-naphthoic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of 3-Hydroxy-2-naphthoic acid (CAS No: 92-70-6), an important organic intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] The document presents quantitative data in a structured format, details relevant experimental protocols, and includes a workflow visualization for solubility determination.

Data Presentation: Core Physical and Chemical Properties

The physical characteristics of this compound are summarized below. These properties are crucial for its synthesis, purification, and application processes.[1] The presence of both a hydroxyl and a carboxylic acid group on the naphthalene (B1677914) ring structure significantly influences its physical behavior, such as its melting point and solubility.[1][2]

| Property | Value |

| Molecular Formula | C₁₁H₈O₃[2][3][4][5] |

| Molecular Weight | 188.18 g/mol [2][3][5] |

| Appearance | White to pale yellow or beige-brown crystalline powder/crystals.[1][2][3][6][7][8] |

| Melting Point | Typically reported in the range of 218-224 °C.[1][2][3][7] Specific ranges include 222-223 °C[3][5], 218-221 °C[1][2], and 222-224 °C.[1] Some sources note decomposition occurs at the melting point.[6] |

| Boiling Point | Decomposes at temperatures above 400 °C.[7][9][10] It tends to decompose and sublime under normal atmospheric pressure, making a standard boiling point measurement difficult.[1] A rough estimate has been cited as 283.17 °C.[1][11] |

| Density | 1.43 g/cm³ at 23 °C.[1][12] |

| Acid Dissociation Constant (pKa) | 2.79 - 2.8.[3][9][13] A predicted value is 3.02.[1][14] This low pKa indicates it is a moderately strong organic acid and will exist primarily as an anion in aqueous solutions at neutral pH.[3][9][13] |

| Solubility | Water: Practically insoluble to slightly soluble in cold water (e.g., 0.072 g/L); solubility increases in hot water.[1][2][5][14] Organic Solvents: Soluble in ethanol, ether, benzene, and chloroform.[1][2][5] A detailed study determined its solubility in various alcohols, ketones, and esters.[15] Aqueous Base: Soluble in alkaline solutions, such as sodium hydroxide (B78521) and sodium bicarbonate, due to the formation of the corresponding salt.[1][5][7] |

| Flash Point | >150 °C (closed cup).[1][3][12] |

| LogP (Octanol/Water Partition Coefficient) | Measured log Kow of 3.05.[9] Calculated values range from 3.4 to 3.59.[13] |

| Spectroscopic Data | UV-Vis (λmax): 395 nm (in H₂O at pH 3.5).[1][8][11] Infrared (IR): Spectra are available and conform to its known structure.[3][6][10][12][16][17] Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra have been recorded, typically in DMSO-d₆.[3][10][18][19][20] |

Experimental Protocols

The determination of the physical properties listed above follows established laboratory procedures. Below are detailed methodologies for two key experiments.

The melting point of this compound is a key indicator of its purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range indicates the presence of impurities.[21]

Methodology:

-

Sample Preparation: A small amount of the dry this compound is finely powdered on a clean, dry surface.[22]

-

Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample until a small amount of the compound (1-2 mm in height) is collected at the bottom.[21]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, which can be an oil bath or a modern digital instrument.[21][22]

-

Heating: The apparatus is heated slowly and steadily. The rate of heating should be reduced to 1-2 °C per minute as the temperature approaches the expected melting point. For an oil bath, continuous stirring is necessary to ensure uniform temperature distribution.[21]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[21]

Understanding the solubility behavior of this compound is essential for purification (e.g., crystallization), extraction, and formulation. Its acidic nature dictates its solubility profile.

Methodology:

-

Solvent Selection: A series of solvents are used to classify the compound: water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), and a representative organic solvent like diethyl ether.[23][24][25]

-

Procedure: For each test, approximately 25 mg of this compound is placed in a small test tube.[23][24]

-

0.75 mL of the solvent is added in small portions, and the tube is shaken vigorously after each addition.[23][24] The compound is classified as soluble if it dissolves completely.

-

Expected Results for this compound:

-

5% NaOH: Soluble. As an acid, it reacts with a strong base (NaOH) to form a soluble sodium salt.[1]

-

5% NaHCO₃: Soluble. The carboxylic acid group is acidic enough (pKa ≈ 2.8) to react with a weak base like sodium bicarbonate, releasing CO₂ gas and forming the soluble salt.[1] This positive test distinguishes it as a strong organic acid.

-

5% HCl: Insoluble. As an acidic compound, it will not react with or be protonated by an acid.

-

Diethyl Ether: Soluble, as it is a polar organic molecule.[5]

A study by Cui, T., et al. (2019) employed a more quantitative gravimetric method to determine the solubility of this compound in ten different pure and binary organic solvents across a temperature range of 293.15 K to 333.15 K.[15] This method involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and determining the mass of the solute in a known mass of the evaporated solvent.[15]

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the solubility class of an unknown compound, as would be applied to this compound.

References

- 1. zhishangbio.com [zhishangbio.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A19214.30 [thermofisher.com]

- 5. This compound [drugfuture.com]

- 6. This compound, 98% 1 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound (BON Acid) CAS 92-70-6 | 99% | COA/MSDS [industrochem.com]

- 8. This compound | 92-70-6 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chembk.com [chembk.com]

- 12. 92-70-6 CAS | this compound | Laboratory Chemicals | Article No. 04127 [lobachemie.com]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. This compound CAS#: 92-70-6 [m.chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound(92-70-6) IR Spectrum [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. This compound(92-70-6) 1H NMR [m.chemicalbook.com]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. spectrabase.com [spectrabase.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. davjalandhar.com [davjalandhar.com]

- 23. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 25. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2-naphthoic Acid via the Kolbe-Schmitt Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-naphthoic acid is a crucial intermediate in the manufacturing of a wide array of organic pigments, dyes, and pharmaceuticals.[1] The Kolbe-Schmitt reaction, a well-established carboxylation method, remains a cornerstone for its industrial production.[2][3] This technical guide provides a comprehensive overview of the synthesis of this compound from 2-naphthol (B1666908) utilizing the Kolbe-Schmitt reaction. It details the reaction mechanism, optimized experimental protocols, and key factors influencing the yield and purity of the final product. Quantitative data from various sources is summarized for comparative analysis, and diagrams illustrating the reaction pathway and experimental workflow are provided to facilitate a deeper understanding of the process.

Introduction

The Kolbe-Schmitt reaction, named after Hermann Kolbe and Rudolf Schmitt, is a carboxylation reaction that introduces a carboxyl group onto a phenol (B47542) or naphthol ring.[2] In the context of this compound synthesis, the reaction involves the carboxylation of 2-naphthol. The process is typically carried out by first converting 2-naphthol to its more reactive naphthoxide salt, followed by treatment with carbon dioxide under elevated temperature and pressure.[2] The regioselectivity of the carboxylation is highly sensitive to the reaction conditions, making precise control of these parameters essential for maximizing the yield of the desired this compound isomer.[2]

Reaction Mechanism and Influencing Factors

The synthesis of this compound via the Kolbe-Schmitt reaction proceeds through several key steps:

-

Deprotonation: 2-Naphthol is treated with a strong base, typically sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding sodium or potassium 2-naphthoxide. This step is crucial as the naphthoxide ion is a much more powerful nucleophile than the parent naphthol.

-

Electrophilic Attack: The electron-rich naphthoxide attacks the electrophilic carbon atom of carbon dioxide. The regioselectivity of this attack is influenced by factors such as the nature of the alkali metal cation, temperature, and pressure.

-

Rearrangement and Tautomerization: The initial carboxylation product undergoes rearrangement and tautomerization to form the more stable carboxylate salt.

-

Acidification: The final step involves the acidification of the reaction mixture to protonate the carboxylate and yield this compound.

Several factors can influence the outcome of the Kolbe-Schmitt reaction for the synthesis of this compound:

-

Temperature: Temperature plays a critical role in the regioselectivity of the carboxylation.

-

Pressure: High pressure is generally required to increase the concentration of carbon dioxide in the reaction medium and drive the equilibrium towards the carboxylated product.

-

Alkali Metal: The choice of the alkali metal hydroxide (sodium vs. potassium) can influence the isomer distribution.

-

Solvent: While often performed under solvent-free conditions, the use of a high-boiling, inert solvent can sometimes facilitate the reaction.

-

Water Content: The reaction is highly sensitive to moisture, and anhydrous conditions are generally preferred to maximize the yield.

Data Presentation

The following tables summarize quantitative data on the synthesis of this compound under various reported conditions.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Value | Notes |

| Starting Material | 2-Naphthol | |

| Base | Sodium Hydroxide or Potassium Hydroxide | Formation of the corresponding naphthoxide is the initial step. |

| Carboxylating Agent | Carbon Dioxide (CO2) | Applied under pressure. |

| Temperature Range | 50 - 235 °C | Regioselectivity is temperature-dependent. |

| Pressure Range | High Pressure (e.g., ≥ 500 lbs/sq inch) | Essential for achieving good yields. |

| Solvent | Often solvent-free; dibutyl carbitol has been reported. | Anhydrous conditions are critical. |

Table 2: Product Specifications

| Property | Value |

| Appearance | Pale yellow solid |

| Purity (Industrial Grade) | 98.0 - 98.5% |

| Purity (High Purity Grade) | > 99.5% |

| Main Impurities | 2-Naphthol, 2,6-dihydroxy-naphthoic acid |

Experimental Protocols

The following is a generalized experimental protocol for the laboratory-scale synthesis of this compound based on the principles of the Kolbe-Schmitt reaction.

Materials and Equipment

-

2-Naphthol

-

Sodium hydroxide or potassium hydroxide

-

Carbon dioxide (high-pressure cylinder)

-

Hydrochloric acid or Sulfuric acid (for acidification)

-

High-pressure autoclave equipped with a stirrer and temperature control

-

Standard laboratory glassware

-

Filtration apparatus

-

Drying oven

Procedure

Step 1: Formation of Sodium 2-Naphthoxide

In a suitable reaction vessel, 2-naphthol is reacted with a stoichiometric amount of sodium hydroxide (or potassium hydroxide) in an aqueous solution. The water is then removed by heating under vacuum to obtain the dry sodium 2-naphthoxide salt. It is crucial to ensure the salt is completely dry, as the presence of water can significantly reduce the yield.

Step 2: Carboxylation

The dry sodium 2-naphthoxide is transferred to a high-pressure autoclave. The autoclave is sealed and purged with nitrogen to remove any residual air and moisture. Carbon dioxide is then introduced into the autoclave to the desired pressure. The reaction mixture is heated to the specified temperature with constant stirring for several hours.

For example, a patented process describes heating potassium beta-naphtholate with carbon dioxide at 225-235°C under a pressure of 500 lbs/sq inch or greater for approximately 10 hours.

Step 3: Work-up and Isolation

After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is carefully released. The solid reaction mass is dissolved in water. The aqueous solution may be filtered to remove any insoluble impurities.

Step 4: Acidification

The aqueous solution of the sodium salt of this compound is then acidified with a mineral acid, such as hydrochloric acid or sulfuric acid, until the pH is acidic. This causes the this compound to precipitate out of the solution.

Step 5: Purification

The crude this compound is collected by filtration and washed with water to remove any remaining salts and acid. Further purification can be achieved by recrystallization from a suitable solvent. Industrial processes may involve additional purification steps such as resin separation to remove unreacted 2-naphthol and other byproducts to achieve high purity.[1] The final product is then dried in an oven.

Visualization of Workflow and Reaction Mechanism

The following diagrams, generated using the DOT language, illustrate the key stages of the synthesis and the underlying reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 3-Hydroxy-2-naphthoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxy-2-naphthoic acid, also known as β-oxynaphthoic acid or BON acid, is a pivotal organic intermediate with a bifunctional molecular structure containing both carboxyl and polyphenolic hydroxyl groups.[1] This unique arrangement makes it a versatile building block in organic synthesis.[1] While traditionally a cornerstone of the dye and pigment industry, its derivatives are gaining significant traction in medicinal chemistry and drug development.[2][3][4] Recent research has highlighted the therapeutic potential of its derivatives as anti-diabetic, anti-parasitic, and antimicrobial agents, primarily through mechanisms involving enzyme inhibition and the modulation of cellular stress pathways.[5] This guide provides a comprehensive overview of its synthesis, key derivatives, biological activities, and the experimental methodologies used in its study.

Core Compound: this compound

Chemical and Physical Properties

This compound is typically a white to light yellow crystalline powder.[1][2] Its physical and chemical characteristics are fundamental to its reactivity and applications. The presence of both a carboxylic acid and a phenolic hydroxyl group allows for a wide range of chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 92-70-6 | [2][6] |

| Molecular Formula | C₁₁H₈O₃ | [2][6] |

| Molecular Weight | 188.18 g/mol | [2][6] |

| Appearance | White to pale yellow crystalline powder | [1][2] |

| Melting Point | 218-224 °C | [1][2] |

| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether, and alkaline aqueous solutions. | [1] |

| pKa | ~2.8 | [6][7] |

Synthesis

The primary industrial synthesis of this compound is achieved through the Kolbe–Schmitt reaction, which involves the carboxylation of 2-naphthol.[3] The conventional process begins with the formation of sodium 2-naphtholate, which is then subjected to high pressure and temperature in the presence of carbon dioxide.[6][8][9]

Key Derivatives and Their Synthesis

The dual reactivity of this compound allows for the synthesis of a diverse library of derivatives, most notably hydrazides, hydrazones, and thiazolidinones, which form the backbone of many recent drug discovery efforts.

Biological Activity and Therapeutic Potential

Anti-diabetic Activity

ER Stress Reduction: this compound (3-HNA) has been identified as a chemical chaperone that mitigates endoplasmic reticulum (ER) stress induced by lipotoxicity.[10] In cellular models, it suppresses the phosphorylation of key stress-related kinases (JNK, IKKβ) and restores the insulin (B600854) signaling cascade through Akt.[10] In vivo studies using ob/ob mice demonstrated that 3-HNA administration significantly improved glucose tolerance and systemic insulin sensitivity.[10]

α-Glucosidase Inhibition: Hydrazone derivatives of this compound have shown potent inhibitory activity against α-glucosidase, an enzyme critical for carbohydrate digestion.[5] Several synthesized compounds displayed significantly lower IC₅₀ values than the commercial drug acarbose (B1664774), identifying them as promising candidates for managing type 2 diabetes.[5]

Table 2: α-Glucosidase Inhibitory Activity (IC₅₀) of 3-Hydroxy-2-naphthohydrazide Derivatives

| Compound | IC₅₀ (µM) | Reference |

| 3h | 2.80 ± 0.03 | [5] |

| 3i | 4.13 ± 0.06 | [5] |

| 3f | 5.18 ± 0.10 | [5] |

| 3c | 5.42 ± 0.11 | [5] |

| Acarbose (Control) | 873.34 ± 1.67 | [5] |

Anti-parasitic and Antimicrobial Activity

Certain naphthoic acid derivatives have been identified as inhibitors of lactate (B86563) dehydrogenase in Babesia microti, a parasite responsible for human babesiosis.[11] This highlights a potential avenue for developing novel anti-parasitic drugs. Additionally, various hydrazide and thiazolidinone derivatives have demonstrated antibacterial and antifungal properties in in vitro studies.[12][13][]

Table 3: Anti-babesial Activity of Naphthoic Acid Derivatives

| Compound | Target | IC₅₀ (µM) for B. microti growth | Reference |

| DBHCA | BmLDH | 84.83 ± 6.96 | [11] |

| DHNA | BmLDH | 85.65 ± 7.23 | [11] |

Experimental Protocols

General Synthesis of 3-Hydroxy-N'-benzylidene-2-naphthohydrazide Derivatives

This protocol describes the synthesis of hydrazone derivatives, which have shown significant biological activity (e.g., as α-glucosidase inhibitors).[5][15]

-

Dissolution: Dissolve the desired substituted benzaldehyde (B42025) (0.5 mmol) in 15 mL of methanol (B129727) with stirring for 20 minutes.

-

Addition: Add an equimolar amount of 3-hydroxy-2-naphthohydrazide (0.5 mmol) to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reaction: Reflux the mixture for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The solid precipitate that forms is collected by filtration.

-

Purification: Wash the collected solid with cold methanol to remove unreacted starting materials.

-

Drying and Characterization: Dry the purified product and characterize its structure using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR).

In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory potency of compounds against the α-glucosidase enzyme.[5]

-

Enzyme Solution: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a phosphate (B84403) buffer (e.g., 50 mM, pH 6.8).

-

Compound Preparation: Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the phosphate buffer.

-

Reaction Mixture: In a 96-well plate, add 20 µL of the test compound solution to 120 µL of the phosphate buffer. Add 20 µL of the enzyme solution and incubate at 37 °C for 15 minutes.

-

Initiate Reaction: Add 20 µL of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to each well to start the reaction.

-

Incubation: Incubate the plate at 37 °C for 30 minutes.

-

Stop Reaction: Terminate the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

-

Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

-

Controls: Use acarbose as a positive control and a reaction mixture without the inhibitor as a negative control.

-

Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value by plotting inhibition versus compound concentration.

Western Blot for Insulin Signaling Proteins

This protocol is used to analyze the effect of a compound on the phosphorylation status of proteins in a signaling pathway.[10]

-

Cell Treatment and Lysis: Treat cells (e.g., HepG2) with the desired stimulus (e.g., palmitate) with or without the test compound (e.g., 3-HNA). After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, p-JNK) overnight at 4 °C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify band intensity using densitometry software.

Conclusion

This compound is a compound of significant industrial and, increasingly, pharmaceutical importance. Its robust synthesis and versatile chemical nature make it an ideal scaffold for the development of novel therapeutic agents. The demonstrated efficacy of its derivatives in modulating key biological pathways, such as ER stress-mediated insulin resistance and enzymatic activity in metabolic disorders, positions this chemical class as a highly promising area for future research and drug development. The detailed protocols and data provided herein serve as a technical foundation for scientists aiming to explore and expand upon the potential of these valuable compounds.

References

- 1. zhishangbio.com [zhishangbio.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of 3-hydroxy-2-naphthohydrazide-based hydrazones and their implications in diabetic management via in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. Page loading... [wap.guidechem.com]

- 9. echemi.com [echemi.com]

- 10. Anti-diabetic effect of this compound, an endoplasmic reticulum stress-reducing chemical chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 15. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]

An In-Depth Technical Guide to 3-Hydroxy-2-naphthoic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-2-naphthoic acid, a versatile organic compound widely known in the chemical and pharmaceutical industries as BON acid. This document details its various synonyms and identifiers, presents key experimental protocols for its synthesis and derivatization, and explores its role in biological pathways, offering valuable insights for research and development professionals.

Core Data: Synonyms and Identifiers

This compound is known by a multitude of names across different applications and suppliers. A clear understanding of these synonyms is crucial for effective literature review and material sourcing.

| Identifier Type | Value | Citation |

| IUPAC Name | 3-Hydroxynaphthalene-2-carboxylic acid | [1] |

| CAS Number | 92-70-6 | [1] |

| Common Name | BON acid | [1] |

| Synonym | beta-Oxynaphthoic acid | [1] |

| Synonym | 2-Hydroxy-3-naphthoic acid | [1] |

| Synonym | 3-Naphthol-2-carboxylic acid | [1] |

| Trade Name | C.I. Developer 20 | [1] |

| Trade Name | Developer BON | [1] |

| Trade Name | Miketazol Developer ONS | [1] |

| Abbreviation | BONA | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. This section provides protocols for key experiments involving this compound.

Industrial Synthesis of this compound (Kolbe-Schmitt Reaction)

The industrial production of this compound is primarily achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of 2-naphthol.[2]

Methodology:

-

Formation of Sodium 2-Naphthoxide: 2-Naphthol is reacted with a stoichiometric amount of sodium hydroxide (B78521) in a suitable solvent to form sodium 2-naphthoxide. The water is then removed by distillation to yield the anhydrous salt.

-

Carbonation: The dry sodium 2-naphthoxide is placed in an autoclave. The vessel is pressurized with carbon dioxide to approximately 100 atm and heated to around 125°C. These conditions are maintained for several hours to facilitate the carboxylation reaction.[2]

-

Acidification: After the reaction is complete, the autoclave is cooled and depressurized. The resulting product, primarily the sodium salt of this compound, is dissolved in water.

-

Precipitation and Purification: The aqueous solution is then acidified with a mineral acid, such as sulfuric acid or hydrochloric acid. This protonates the carboxylate group, causing the this compound to precipitate out of the solution. The precipitate is then collected by filtration, washed with water to remove any remaining salts and unreacted starting materials, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

References

A Comprehensive Technical Guide to the Safety and Handling of 3-Hydroxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of 3-Hydroxy-2-naphthoic acid (CAS No. 92-70-6). The information is intended to equip laboratory personnel and drug development professionals with the necessary knowledge to handle this compound safely and mitigate potential risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1][2][3] |

| Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation[2] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Chronic 3 | H412: Harmful to aquatic life with long lasting effects[1][2] |

Hazard Pictograms:

-

Corrosion (for serious eye damage)

-

Exclamation Mark (for acute toxicity and respiratory irritation)

Toxicological Data

The toxicological profile of this compound has been evaluated through various studies. Key quantitative data are presented below.

| Toxicity Endpoint | Species | Route | Value | Reference |

| LD50 (Lethal Dose, 50%) | Rat | Oral | 823-1040 mg/kg bw | [4] |

| LD50 (Lethal Dose, 50%) | Rat | Oral | 2.45 g/kg | [5] |

| LD50 (Lethal Dose, 50%) | Mouse | Oral | 2.70 g/kg | [5] |

| LD50 (Lethal Dose, 50%) | Rabbit | Oral | 1.28 g/kg | [5] |

| Dermal Lethality | Guinea Pig | Dermal | A 10% solution was lethal at ~2000 mg/kg bw under occlusive conditions for 24 hours. | [4] |

Summary of Toxicological Effects:

-

Acute Oral Toxicity: Harmful if swallowed, with clinical signs in rats including reduced activity, accelerated breathing, eye closure, and diarrhea.[4] Post-mortem examination revealed gastro-intestinal irritation and liver abnormalities in deceased animals.[4]

-

Dermal Irritation: Moistened this compound was found to be slightly irritating to the skin of rabbits.[4] Skin necrosis and subcutaneous hemorrhages were observed in guinea pigs after occlusive exposure.[4]

-

Eye Irritation: The substance caused serious eye damage in rabbits, including corneal vascularization and opacity.[4]

-

Skin Sensitization: this compound has shown potential for skin sensitization.[4]

-

Repeated Dose Toxicity: A 28-day oral study in rats indicated potential effects on the adrenals in females at doses of 60 mg/kg bw/day and above.[4] In males, effects on serum phosphate (B84403) and bilirubin (B190676) levels were observed at 300 mg/kg bw/day.[4]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments cited for this compound, based on OECD Test Guidelines.

OECD Test Guideline 401: Acute Oral Toxicity

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Test Animals: Healthy, young adult rats are typically used.[1] Animals are fasted prior to administration of the test substance.[1]

-

Dose Administration: The test substance is administered in a single dose by gavage to several groups of animals, with one dose level per group.[1] The volume of liquid administered should generally not exceed 1 ml/100 g of body weight for non-aqueous solutions.[1]

-

Observation Period: Animals are observed for a period of at least 14 days.[1] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Data Collection: The number of mortalities is recorded to calculate the LD50 value.[1] All animals are subjected to a gross necropsy at the end of the observation period.[1]

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animal: The albino rabbit is the preferred species.[6][7]

-

Test Substance Application: A single dose of 0.5 g of the solid test substance, moistened with a small amount of a suitable solvent, is applied to a small area of clipped skin (approximately 6 cm²).[6][8] An untreated area of skin serves as a control.[6][7] The test site is covered with a gauze patch.

-

Exposure Period: The exposure period is typically 4 hours.[6]

-

Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[6][9] The severity of the skin reactions is scored.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Test Animal: Healthy, young adult albino rabbits are used.[2][5]

-

Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[2] The other eye remains untreated and serves as a control.[2]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[2] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[5] The observation period can be extended to 21 days to assess the reversibility of the effects.[4]

Safety and Handling Precautions

Engineering Controls

-

Work in a well-ventilated area.[1][6] Use a laboratory fume hood or other appropriate local exhaust ventilation.[6]

-

Ensure safety showers and eyewash stations are readily accessible.[3]

Personal Protective Equipment (PPE)

| PPE | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[6] |

| Skin Protection | Wear protective gloves (inspected prior to use) and impervious protective clothing to prevent skin contact.[1][3][6] |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator for organic gases and particulates.[1][9] |

Safe Handling Practices

-

Use non-sparking tools and prevent electrostatic discharge.[1]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][6]

-

Store locked up.[2]

-

Store separately from strong oxidants.[1]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air and keep at rest in a position comfortable for breathing.[1][6] If symptoms persist, seek medical attention.[6] |

| Skin Contact | Remove contaminated clothing immediately.[1][6] Wash the affected area with soap and plenty of water.[1][6] If skin irritation persists, consult a doctor.[3] |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][3][6] Remove contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.[1][2][7] |

| Ingestion | Rinse mouth with water.[1][3][6] Do NOT induce vomiting.[6] Give one or two glasses of water to drink.[1] Seek medical attention if you feel unwell.[1][2] |

Firefighting and Accidental Release Measures

Firefighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2][6]

-

Specific Hazards: The substance is combustible and may give off irritating or toxic fumes (carbon oxides) in a fire.[1][6][7]

-